molecular formula C32H27NS B14335086 5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine CAS No. 97931-98-1

5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine

Cat. No.: B14335086
CAS No.: 97931-98-1
M. Wt: 457.6 g/mol
InChI Key: UWQVTEPJDXMECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by its complex structure, which includes diphenylethenyl and bis(4-methylphenyl) groups attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diphenylethenyl group: This step might involve a Wittig reaction or a similar olefination reaction to introduce the diphenylethenyl moiety.

    Attachment of the bis(4-methylphenyl)amine group: This could be done through a nucleophilic substitution reaction where the amine group is introduced to the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the diphenylethenyl group.

    Reduction: Reduction reactions might target the double bonds in the diphenylethenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or alkyl halides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated hydrocarbons.

Scientific Research Applications

5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use in studying biological interactions or as a probe in biochemical assays.

    Medicine: Investigating its potential as a pharmaceutical compound or drug precursor.

    Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    Diphenylethylene: A compound with a similar diphenylethenyl group.

    Bis(4-methylphenyl)amine: A compound with a similar amine group.

Uniqueness

5-(2,2-Diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine is unique due to the combination of its structural features, which might confer specific chemical and physical properties not found in simpler analogs. This uniqueness could make it valuable for specialized applications in research and industry.

Properties

CAS No.

97931-98-1

Molecular Formula

C32H27NS

Molecular Weight

457.6 g/mol

IUPAC Name

5-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)thiophen-2-amine

InChI

InChI=1S/C32H27NS/c1-24-13-17-28(18-14-24)33(29-19-15-25(2)16-20-29)32-22-21-30(34-32)23-31(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h3-23H,1-2H3

InChI Key

UWQVTEPJDXMECM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C=C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.